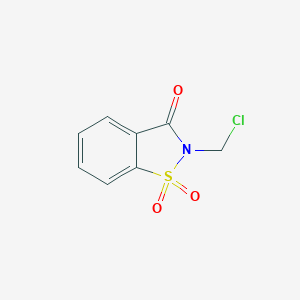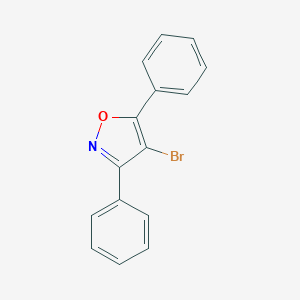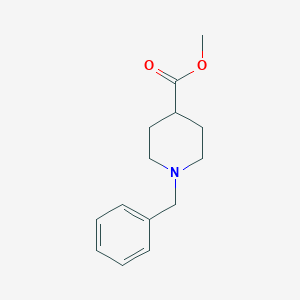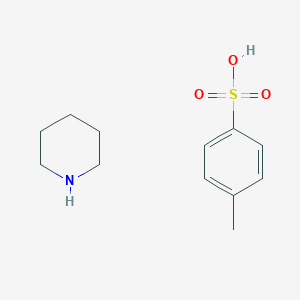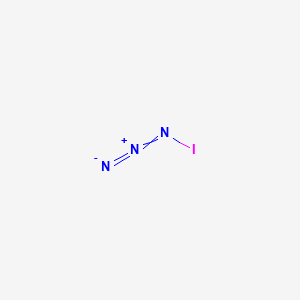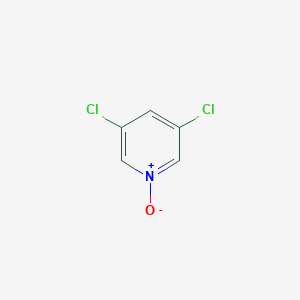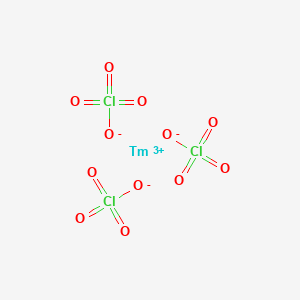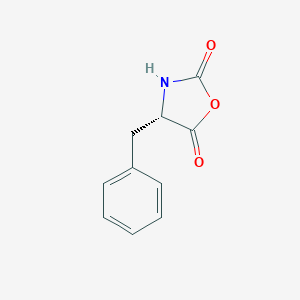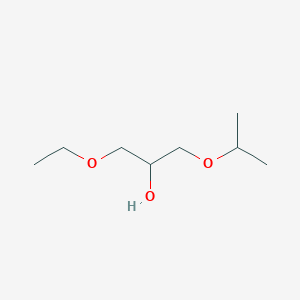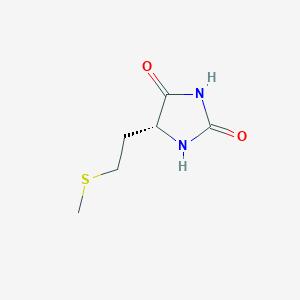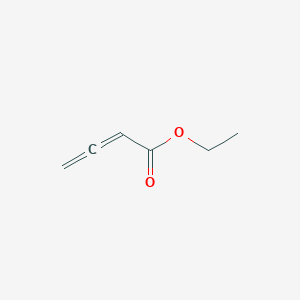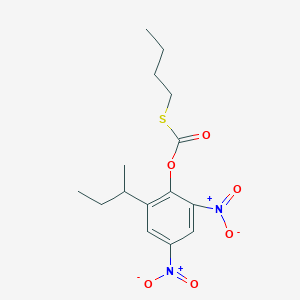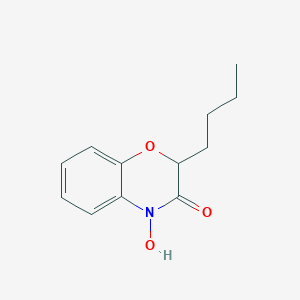
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one, also known as DIBOA, is a natural compound found in plants belonging to the Poaceae family, such as maize, wheat, and rye. This compound has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental protection.
作用機序
The mechanism of action of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. For example, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics.
生化学的および生理学的効果
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects. In plants, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the synthesis of chlorophyll and other pigments, leading to a reduction in photosynthesis and growth. In insects, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to increased susceptibility to insecticides. In mammals, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases.
実験室実験の利点と制限
The advantages of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one in lab experiments include its natural origin, its low toxicity, and its potential applications in various fields. However, the limitations of using 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one include its low solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
将来の方向性
There are many future directions for the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its allelopathic effects and its potential to reduce the use of herbicides. In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its anticancer properties and its potential to treat various diseases. In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be further studied for its potential to reduce the use of synthetic pesticides and herbicides. Overall, the study of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has the potential to lead to new discoveries and applications in various fields.
合成法
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be synthesized from 2-aminophenol and butyraldehyde through a condensation reaction. The reaction is catalyzed by acid and occurs in the presence of a solvent such as ethanol or methanol. The yield of 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
科学的研究の応用
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential applications in various fields. In agriculture, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been shown to have allelopathic effects, which means it can inhibit the growth of other plants. This property can be utilized to control weeds and reduce the use of herbicides. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have insecticidal and antifungal properties, which can be used to protect crops from pests and diseases.
In medicine, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for treating various diseases, such as arthritis and cardiovascular diseases.
In environmental protection, 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one has been studied for its potential to reduce the use of pesticides and herbicides. By utilizing 2-Butyl-4-hydroxy-1,4-benzoxazin-3-one as a natural herbicide, the amount of synthetic herbicides used can be reduced, thus reducing the environmental impact of agriculture.
特性
CAS番号 |
13212-62-9 |
|---|---|
製品名 |
2-Butyl-4-hydroxy-1,4-benzoxazin-3-one |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
2-butyl-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H15NO3/c1-2-3-7-11-12(14)13(15)9-6-4-5-8-10(9)16-11/h4-6,8,11,15H,2-3,7H2,1H3 |
InChIキー |
GJHDKZXQOXNSJC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
正規SMILES |
CCCCC1C(=O)N(C2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



